2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one is a chemical compound known for its diverse applications in scientific research. This compound features a benzoxazinone core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate benzoxazinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares a similar phenethylamine structure but lacks the benzoxazinone core.
3,4-Dimethoxyphenylacetonitrile: Another related compound with similar functional groups but different core structure.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C18H19NO4/c1-21-15-9-7-12(11-16(15)22-2)8-10-17-19-18(20)13-5-3-4-6-14(13)23-17/h3-7,9,11,17H,8,10H2,1-2H3,(H,19,20) |
InChI Key |
ZHDGUJFJPYNMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2NC(=O)C3=CC=CC=C3O2)OC |
Origin of Product |
United States |
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